molecular formula C13H19N B1314019 3-Phenethylpiperidine CAS No. 136423-13-7

3-Phenethylpiperidine

Cat. No. B1314019
M. Wt: 189.3 g/mol
InChI Key: OIBFPCCMZAPUMH-UHFFFAOYSA-N
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Description

3-Phenethylpiperidine is a type of phenylpiperidine , a class of chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published.


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Pain Relief

  • Scientific Field: Medical Science, Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of a non-toxic pain killer. This is achieved by modeling pathological receptor conformations .
  • Methods of Application: The ligand is designed to have a low acid dissociation constant, which allows it to selectively activate peripheral m-opioid receptors at the source of pain generation .
  • Results: Unlike conventional opioids, this agonist showed pH-sensitive binding and produced injury-restricted analgesia in rats without exhibiting respiratory depression, sedation, constipation, or addiction potential .

Drug Design

  • Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
  • Application Summary: Piperidines, including 3-Phenethylpiperidine, are among the most important synthetic fragments for designing drugs .
  • Methods of Application: Various intra- and intermolecular reactions are used to form various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results: Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

  • Scientific Field: Oncology, Pharmacology
  • Application Summary: Piperidine and its derivatives, including 3-Phenethylpiperidine, have potential anticancer applications .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Opioid Analgesic

  • Scientific Field: Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of opioid analgesics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Antiparkinson Agent

  • Scientific Field: Neurology, Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of antiparkinson agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Selective Serotonin Reuptake Inhibitor

  • Scientific Field: Psychiatry, Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of selective serotonin reuptake inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Opioid Analgesic

  • Scientific Field: Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of opioid analgesics .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Antiparkinson Agent

  • Scientific Field: Neurology, Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of antiparkinson agents .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Selective Serotonin Reuptake Inhibitor

  • Scientific Field: Psychiatry, Pharmacology
  • Application Summary: 3-Phenethylpiperidine is used in the design of selective serotonin reuptake inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety data sheet for 3-Phenethylpiperidine suggests that it may pose certain hazards. It is recommended to handle it with gloves, wear protective clothing, and avoid contact with skin and eyes . It is also advised to use it only in a well-ventilated area and avoid release to the environment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives, including 3-Phenethylpiperidine.

properties

IUPAC Name

3-(2-phenylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBFPCCMZAPUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498460
Record name 3-(2-Phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenethylpiperidine

CAS RN

136423-13-7
Record name 3-(2-Phenylethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WB WHEATLEY, WE FITZGIBBON Jr… - The Journal of …, 1958 - ACS Publications
… A number of these basic ethers (Table I) show local anesthetic activity, /3-benzyloxy-/3-phenethylpiperidine being one of the more potent. Assayed by means of the rabbit cornea test, it …
Number of citations: 5 pubs.acs.org
DE Jeffries, JO Witt, AL McCollum, KJ Temple… - Bioorganic & Medicinal …, 2016 - Elsevier
… -benzyl-4-oxo-3-phenethylpiperidine-3-carboxylate analogs (… Representative synthesis of 1-benzyl-3-phenethylpiperidine-… -4,4-difluoro-3-phenethylpiperidine analogs (yields range 48–…
Number of citations: 14 www.sciencedirect.com
T Wichur, A Więckowska, K Więckowski… - European Journal of …, 2020 - Elsevier
… To prepare compounds bearing 3-piperidine moiety, we have first synthesized 3-substituted piperidines (3-phenyl- and 3-phenethylpiperidine) from commercially available 1-…
Number of citations: 42 www.sciencedirect.com
A Padwa, LS Beall, TM Heidelbaugh… - The Journal of …, 2000 - ACS Publications
A highly effective method for the synthesis of the core indolo[2,3-a]quinolizidine skeleton found in yohimbine is described. The reaction of N-monosubstituted thioamides with …
Number of citations: 83 pubs.acs.org
WF Minor, JB Hoekstra, D Fisher… - Journal of Medicinal …, 1962 - ACS Publications
A series of l-methyl-2-(2-aminoethyl)-piperidines (III) and their bis-quaternary ammonium salts havebeen prepared and evaluated as hypotensive agents. The majority of the bis-…
Number of citations: 8 pubs.acs.org
MM Bazley, M Logan, C Baxter… - Australian Journal of …, 2020 - CSIRO Publishing
On account of their efficacy as µ-opioid receptor agonists, fentanyl and fentanyl analogues (‘fentanyls’) have fallen into favour within the illicit drug community. Consequently, there has …
Number of citations: 8 www.publish.csiro.au
D Malafaia, HMT Albuquerque, AMS Silva - European Journal of Medicinal …, 2021 - Elsevier
… For the synthesis of compounds 190-192a,b, the authors synthesized firstly the 3-substituted piperidines (3-phenyl- and 3-phenethylpiperidine) from a commercial 1-benzylpiperidin-3-…
Number of citations: 41 www.sciencedirect.com
G Zheng, LP Dwoskin, AG Deaciuc, J Zhu… - Bioorganic & medicinal …, 2005 - Elsevier
A series of lobelane analogues has been synthesized and their structure–activity relationships at the vesicular monoamine transporter-2 (VMAT2) have been evaluated. The most potent …
Number of citations: 44 www.sciencedirect.com
MSA El-Gaby, AG Al-Sehemi… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis
… The treatment of 3-phenethylpiperidine-2-thione (72) with bromoacetyl chloride afforded a 2:1 mixture of N,S-ketal (73) and thiazolo[3,2-a]pyridine (74)[Citation19] (Scheme 31). …
Number of citations: 32 www.tandfonline.com
SP Fletcher
Number of citations: 0

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